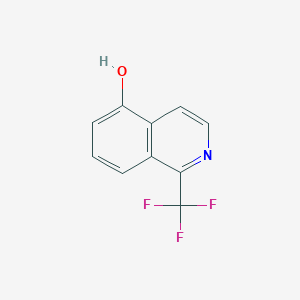

1-(Trifluoromethyl)isoquinolin-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

1-(trifluoromethyl)isoquinolin-5-ol |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-7-2-1-3-8(15)6(7)4-5-14-9/h1-5,15H |

InChI Key |

LUSWGVBKTVCBIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(F)(F)F)C(=C1)O |

Origin of Product |

United States |

Theoretical and Computational Studies of 1 Trifluoromethyl Isoquinolin 5 Ol

Quantum Chemical Calculations (Density Functional Theory – DFT)

Geometry Optimization and Conformational Landscapes

No specific data is available for 1-(Trifluoromethyl)isoquinolin-5-ol.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential, Charge Distribution)

No specific data is available for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV)

No specific data is available for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Identification and Reaction Pathway Mapping

No specific data is available for this compound.

Investigation of Solvent Effects and Catalytic Mechanisms

No specific data is available for this compound.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

The intermolecular interactions of this compound are pivotal in determining its solid-state structure and its interactions with other molecules. The primary non-covalent forces at play are hydrogen bonding and π-stacking.

Hydrogen Bonding:

The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the nitrogen atom of the isoquinoline (B145761) ring). This allows for the formation of a variety of hydrogen bonding networks.

O-H···N Hydrogen Bonds: The most prominent hydrogen bond is expected to be between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. This type of interaction is a classic feature in the crystal structures of many heterocyclic alcohols.

O-H···O Hydrogen Bonds: It is also possible for the hydroxyl group to form hydrogen bonds with the hydroxyl group of an adjacent molecule, leading to the formation of dimers or chains.

Influence of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 1-position influences the hydrogen bonding capabilities of the molecule. mdpi.comtcichemicals.com This group enhances the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor. nih.gov Conversely, the electron-withdrawing nature of the -CF3 group can reduce the basicity of the isoquinoline nitrogen, potentially weakening its ability to accept a hydrogen bond. wikipedia.org Computational studies on similar fluorinated compounds have shown that the presence of trifluoromethyl groups can significantly alter hydrogen bond strengths. rsc.org

A summary of potential hydrogen bond interactions is presented in the table below.

| Donor | Acceptor | Interaction Type | Expected Strength |

| Hydroxyl (-OH) | Isoquinoline Nitrogen (N) | Intermolecular | Strong |

| Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Intermolecular | Moderate |

| C-H | Fluorine (F) | Weak Intermolecular | Weak |

This table is a theoretical representation of potential hydrogen bonding interactions.

π-Stacking:

The planar aromatic isoquinoline ring system of this compound facilitates π-stacking interactions. These interactions are crucial for the stabilization of crystal packing and can play a role in molecular recognition. mdpi.com

Parallel-Displaced and T-shaped Stacking: The isoquinoline rings can stack in a parallel-displaced or T-shaped manner to maximize attractive electrostatic interactions and minimize repulsion.

Modulation by the Trifluoromethyl Group: The introduction of the trifluoromethyl group can significantly impact π-stacking. The electron-withdrawing nature of the -CF3 group polarizes the aromatic ring system, creating regions of positive and negative electrostatic potential. nih.gov This can lead to more specific and directional π-stacking arrangements compared to the unsubstituted isoquinoline core. Studies on other aromatic systems have demonstrated that electron-withdrawing substituents can enhance π-stacking interactions. nih.gov

Electronic Properties and Their Modulation by the Trifluoromethyl Group

The electronic properties of this compound are largely dictated by the interplay between the isoquinoline ring system and the potent trifluoromethyl substituent.

Electron-Withdrawing Effects:

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. tcichemicals.comnih.gov Its presence at the 1-position of the isoquinoline ring has a profound effect on the electronic distribution within the molecule.

Inductive Effect: The high electronegativity of the fluorine atoms results in a strong inductive (-I) effect, pulling electron density away from the isoquinoline ring system. mdpi.com This leads to a general decrease in the electron density of the aromatic rings.

Modulation of Reactivity: The electron-deficient nature of the aromatic system can influence its reactivity in chemical transformations. For instance, it can affect the susceptibility of the ring to nucleophilic or electrophilic attack.

Molecular Orbital Analysis:

Computational methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure of this compound. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly informative.

HOMO and LUMO Distribution: The HOMO is typically localized on the more electron-rich portions of the molecule, which in this case would likely be the phenol-like ring of the isoquinolin-5-ol moiety. The LUMO, on the other hand, is expected to have significant contributions from the electron-deficient pyridine (B92270) ring and the trifluoromethyl group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's electronic stability and reactivity. The presence of the electron-withdrawing -CF3 group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted isoquinolin-5-ol. A smaller HOMO-LUMO gap generally implies higher reactivity.

The table below summarizes the expected effects of the trifluoromethyl group on the electronic properties of the isoquinoline core.

| Electronic Property | Effect of the Trifluoromethyl Group | Consequence |

| Electron Density of Aromatic Ring | Decreased | Altered chemical reactivity |

| Acidity of Hydroxyl Proton | Increased | Stronger hydrogen bond donor |

| Basicity of Isoquinoline Nitrogen | Decreased | Weaker hydrogen bond acceptor |

| HOMO-LUMO Gap | Decreased | Potentially higher reactivity |

This table is a theoretical representation based on the known electronic effects of the trifluoromethyl group.

Research on Derivatives and Analogues of 1 Trifluoromethyl Isoquinolin 5 Ol

Design Principles for Structural Diversification

The generation of a library of analogues based on the 1-(trifluoromethyl)isoquinolin-5-ol scaffold is crucial for exploring its chemical space and optimizing its properties for various applications. The design principles for this structural diversification can be broadly categorized into three main areas: systematic variation of substituents on the isoquinoline (B145761) core, exploration of alternative fluorinated moieties, and functionalization of the hydroxyl group.

Systematic Variation of Substituents on the Isoquinoline Core

The isoquinoline core offers multiple positions for the introduction of a wide array of substituents, which can significantly influence the molecule's electronic properties, steric profile, and potential intermolecular interactions. Modern synthetic methodologies provide a versatile toolkit for achieving this diversification.

A modular approach for the synthesis of 1-trifluoromethylisoquinolines starts from α-benzylated tosylmethyl isocyanide derivatives. acs.orgacs.org This radical cascade process, utilizing the Togni reagent as the trifluoromethyl radical precursor, allows for the construction of isoquinolines with various substituents on the benzene (B151609) ring. acs.orgacs.org The reaction proceeds under mild conditions and without the need for a transition-metal catalyst, making it an efficient route to a diverse set of analogues. acs.org

Another powerful strategy involves the one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. rsc.org This method is notable for its capacity to introduce a halogen at the 4-position of the isoquinoline ring, which then serves as a versatile handle for further functionalization through cross-coupling reactions. This allows for the introduction of aryl, alkenyl, alkynyl, or alkylamino groups at this position. Furthermore, the fluorine atom at the 3-position is amenable to nucleophilic aromatic substitution, enabling the introduction of various oxygen, sulfur, and nitrogen nucleophiles. rsc.org

Recent reviews highlight a plethora of modern synthetic techniques for the functionalization of the isoquinoline core at positions C-1, C-3, C-4, and N-2, providing a comprehensive guide for creating a systematically varied library of compounds. nih.gov For instance, Rh(III)-catalyzed C–H activation and annulation reactions using diazo compounds as carbene sources offer a direct and efficient pathway to multi-substituted isoquinolines. rsc.org

The following table summarizes some of the key synthetic strategies for introducing substituents onto the isoquinoline core:

| Strategy | Description | Positions Functionalized | Key Reagents/Catalysts | Reference |

| Radical Cascade of TosMIC Derivatives | A radical cascade reaction starting from α-benzylated tosylmethyl isocyanide derivatives. | Benzene ring | Togni reagent, DABCO, LiOH | acs.orgacs.org |

| From N-fluoroalkyl-1,2,3-triazoles | One-pot microwave-assisted synthesis from N-fluoroalkylated 1,2,3-triazoles. | 3- and 4-positions, benzene ring | KF, Microwave irradiation | rsc.org |

| Rh(III)-Catalyzed C-H Activation | Chelation-assisted C-H activation/annulation with diazo compounds. | Various positions | Rh(III) catalysts | rsc.org |

| Transformation of Acylated Triazoles | Thermal ring opening of 5-acylated N-pentafluoroethyl substituted 1,2,3-triazoles. | Benzene ring | Microwave heating | nih.gov |

Exploration of Other Fluorinated Moieties (e.g., perfluoroalkyl, difluoromethyl)

While the trifluoromethyl group is a common choice, the exploration of other fluorinated moieties such as perfluoroalkyl and difluoromethyl groups can lead to compounds with distinct electronic and steric properties. The synthesis of isoquinolines bearing these alternative fluorinated groups often requires tailored synthetic approaches.

For instance, methods have been developed for the synthesis of 1-perfluoroalkyl-3-(phenylamino)prop-2-en-1-one, which can then be cyclized to form 2-perfluoroalkylquinolines, a related heterocyclic system. colab.ws The principles of these reactions can be adapted for the synthesis of perfluoroalkylated isoquinolines. The introduction of a difluoromethyl group (CF2H) is another area of interest, as this group can act as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding.

The synthesis of various fluorinated heterocycles often relies on building blocks containing the desired fluoroalkyl group. beilstein-journals.org For example, ethyl 4,4,4-trifluorobut-2-ynoate is a versatile precursor for generating trifluoromethylated heterocycles through tandem reactions. beilstein-journals.org Similar strategies can be envisioned for the incorporation of other perfluoroalkyl groups by using the corresponding perfluoroalkynoates.

Functionalization of the Hydroxyl Group for Modified Properties

The hydroxyl group at the 5-position of this compound is a prime site for functionalization to modulate the compound's physicochemical properties, such as solubility, and to introduce new interaction points for biological targets. Standard organic transformations can be employed for this purpose.

Etherification of the hydroxyl group can be achieved by reacting the isoquinolin-5-ol with various alkyl halides or tosylates in the presence of a base. This modification can increase the lipophilicity of the molecule. Esterification, through reaction with acyl chlorides or anhydrides, can introduce ester functionalities that may act as prodrugs in a biological context, being cleaved by esterases to release the active hydroxyl compound.

Furthermore, the hydroxyl group can be converted to other functional groups. For example, it can be transformed into a triflate, which is an excellent leaving group for subsequent cross-coupling reactions, allowing for the introduction of a wide range of carbon- and heteroatom-based substituents at the 5-position.

Structure-Reactivity Relationship Studies within Analogous Series

Understanding the relationship between the structure of the this compound analogues and their reactivity is fundamental for predicting their behavior in chemical and biological systems. By systematically varying the substituents on the isoquinoline core and at the hydroxyl group, one can probe the electronic and steric effects on the molecule's reactivity.

For example, the introduction of electron-donating groups on the benzene ring of the isoquinoline is expected to increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack and influencing the pKa of the hydroxyl group. Conversely, electron-withdrawing groups would have the opposite effect.

In a study on the reactivity of N-heteroaryl α-methylene-γ-lactams, a linear correlation was observed between the Hammett substituent constants of the N-aryl groups and their reactivity with thiols. mdpi.com Similar quantitative structure-reactivity relationship (QSRR) studies could be applied to a series of substituted this compound derivatives to develop predictive models for their reactivity.

The following hypothetical data table illustrates the type of information that would be gathered in such a study:

| Substituent at C-7 | Hammett Constant (σp) | Reaction Rate (k, M⁻¹s⁻¹) | pKa of 5-OH |

| -OCH₃ | -0.27 | (Hypothetical Value) | (Hypothetical Value) |

| -CH₃ | -0.17 | (Hypothetical Value) | (Hypothetical Value) |

| -H | 0.00 | (Hypothetical Value) | (Hypothetical Value) |

| -Cl | 0.23 | (Hypothetical Value) | (Hypothetical Value) |

| -NO₂ | 0.78 | (Hypothetical Value) | (Hypothetical Value) |

Mechanistic Insights Derived from Comparative Studies of Analogues

Comparative studies of analogous series of compounds can provide profound mechanistic insights into the reactions they undergo. By observing how changes in structure affect reaction pathways and transition states, a deeper understanding of the underlying chemical principles can be achieved.

For instance, the mechanism of formation of substituted 1-trifluoromethylquinolines has been studied, revealing the role of intermediates such as N,N'-diaryldiazapentadiene derivatives in the Combes-type synthesis. colab.ws Similar mechanistic investigations on the synthesis of 1-(trifluoromethyl)isoquinoline (B1314108) derivatives would be invaluable.

Density functional theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms. For example, DFT studies on the Rh(III)-catalyzed C-H activation/cyclization have provided detailed information on the elementary steps of the reaction, including C-H activation, alkyne insertion, and reductive elimination. Applying such computational methods to a series of this compound analogues would allow for a detailed analysis of the transition state energies and the influence of different substituents on the reaction barriers.

A plausible reaction mechanism for the radical cascade synthesis of 1-trifluoromethylisoquinolines involves the addition of a CF3 radical to the isonitrile, followed by cyclization to the arene moiety and subsequent deprotonation and oxidation. acs.org Comparative studies on substrates with different substituents on the aromatic ring could reveal the electronic effects on the rate-determining step of this cascade.

Advanced Applications in Mechanistic Chemical Research

Utility as a Molecular Probe for Investigating Reaction Mechanisms

The distinct physicochemical properties of 1-(Trifluoromethyl)isoquinolin-5-ol make it a valuable tool for elucidating reaction mechanisms. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the isoquinoline (B145761) ring system, affecting its reactivity and interactions. semanticscholar.org This allows researchers to probe the electronic requirements of chemical transformations.

Furthermore, the fluorine atoms in the trifluoromethyl group serve as a sensitive NMR probe. ¹⁹F NMR spectroscopy can provide detailed information about the local electronic environment, enabling the detection of subtle changes during a reaction. This technique is instrumental in tracking the formation of intermediates and transition states, offering insights into reaction pathways that might be difficult to obtain through conventional proton or carbon NMR. beilstein-journals.org The ability to use such probes is crucial for understanding complex reaction cascades and for the rational design of new catalysts and reactions. nih.gov

Contribution to the Development of Novel Synthetic Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is a rapidly growing area of organic chemistry, driven by the increasing importance of these compounds in pharmaceuticals and advanced materials. researchgate.netmdpi.comThis compound and its derivatives are key players in the development of new synthetic methods. The presence of the trifluoromethyl group often necessitates the development of novel reaction conditions and catalysts to achieve desired transformations. avcr.czsioc-journal.cnbeilstein-journals.org

For instance, the synthesis of trifluoromethyl-containing N-heteroaromatics can be achieved through the regioselective addition of a trifluoromethyl nucleophile to N-oxides of isoquinolines, a process that can be fine-tuned for high functional group tolerance. researchgate.net The development of such methods, often involving transition-metal catalysis or photoredox catalysis, expands the toolbox available to synthetic chemists for accessing complex fluorinated molecules. biosynth.comfrontiersin.org These methodologies are not only crucial for synthesizing known compounds more efficiently but also for enabling the creation of entirely new classes of fluorinated heterocycles with potentially valuable properties. mdpi.com

Role as a Building Block in Complex Organic Synthesis

As a functionalized heterocyclic compound, This compound serves as a versatile building block in the synthesis of more complex molecular architectures. acs.orgrsc.orgresearchgate.netcymitquimica.com The hydroxyl group at the 5-position and the trifluoromethyl group at the 1-position provide two distinct points for further chemical modification. The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, or used as a directing group in C-H activation reactions. researchgate.net

The trifluoromethylated isoquinoline core provides a rigid scaffold that can be elaborated upon to construct intricate polycyclic systems. rsc.org This is particularly valuable in the synthesis of natural product analogues and novel pharmaceutical agents where precise control over the three-dimensional arrangement of atoms is critical. acs.org The stability imparted by the trifluoromethyl group can also be advantageous during multi-step synthetic sequences. researchgate.net

Potential in Advanced Materials Science (e.g., as building blocks with specific electronic properties for optoelectronic applications)

The unique electronic properties conferred by the trifluoromethyl group make This compound and its derivatives promising candidates for applications in materials science. researchgate.netnih.gov The strong electron-withdrawing nature of the CF₃ group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule, which is a key parameter in the design of organic electronic materials. utm.mychemrxiv.org

Derivatives of this compound could potentially be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). utm.mychemrxiv.org By incorporating this moiety into larger π-conjugated systems, it is possible to tune the optical and electronic properties of the resulting materials, such as their absorption and emission wavelengths, and their charge transport characteristics. researchgate.netchemrxiv.org The investigation into the optoelectronic properties of such fused aromatic systems is an active area of research. researchgate.net

Mechanistic Studies of Intermolecular Interactions and Biological Recognition (In Vitro Context)

The study of how molecules interact with each other and with biological targets is fundamental to drug discovery and chemical biology. This compound provides a valuable platform for such investigations in an in vitro setting.

Molecular Level Interaction Studies (e.g., Binding Affinity Assessments with Receptors or Enzymes)

The trifluoromethyl group and the isoquinoline nitrogen and oxygen atoms can participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and halogen bonding. frontiersin.orgmdpi.comresearchgate.net The ability to systematically modify the structure of This compound allows for a detailed exploration of how these interactions contribute to binding affinity and selectivity for specific receptors or enzymes. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to model these interactions and provide insights into the binding modes of these molecules. jlu.edu.cnoatext.com Experimental techniques like X-ray crystallography of ligand-protein complexes can provide direct evidence of these interactions. The understanding gained from these studies is crucial for the rational design of more potent and selective inhibitors or agonists. bindingdb.orgnih.gov

Enzymatic Activity Modulation and Inhibition Mechanisms (e.g., PDE4 inhibition in vitro)

Derivatives of isoquinolines have been investigated as inhibitors of various enzymes, including phosphodiesterases (PDEs). nih.gov For example, a novel series of quaternary substituted oxindoles, which are conformationally constrained analogues of a known PDE4 inhibitor, have been synthesized and evaluated. nih.gov While not directly This compound , this highlights the potential of the isoquinoline scaffold in designing enzyme inhibitors.

In the context of This compound , its derivatives could be synthesized and tested for their ability to inhibit specific enzymes in vitro. The trifluoromethyl group could play a crucial role in enhancing binding affinity or altering the mechanism of inhibition. nih.gov Mechanistic studies would involve kinetic assays to determine the type of inhibition (e.g., competitive, non-competitive) and structural studies to understand how the inhibitor interacts with the active site of the enzyme.

DNA Interaction Mechanisms (e.g., Intercalation in vitro)

No published studies were identified that describe the DNA interaction mechanisms of this compound. Research into its potential as a DNA intercalator, groove binder, or its ability to cause DNA damage or cleavage through other mechanisms has not been reported in the available scientific literature.

Cellular Pathway Modulation at the Molecular Level (e.g., inflammatory pathways, specific mechanisms of cancer cell proliferation in in vitro models)

There is no available research data on the modulation of cellular pathways by this compound. Consequently, its effects on inflammatory signaling cascades or its specific molecular mechanisms of action on cancer cell proliferation in vitro remain uninvestigated in published literature.

Future Research Directions and Perspectives

Exploration of Uncharted Reactivity Pathways and Transformations

The reactivity of the 1-(Trifluoromethyl)isoquinolin-5-ol core is largely uncharted territory. The interplay between the electron-withdrawing trifluoromethyl group at the 1-position and the electron-donating hydroxyl group at the 5-position creates a unique electronic landscape that could enable novel chemical transformations.

Prospective areas of investigation include:

Functionalization of the Isoquinoline (B145761) Core: Exploring selective C-H functionalization at other positions on the isoquinoline ring would allow for the synthesis of a diverse library of derivatives. The directing effects of the existing substituents will be a key factor in controlling the regioselectivity of these reactions.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group serves as a handle for further derivatization, such as etherification, esterification, or conversion to a triflate for cross-coupling reactions.

Transformations of the Trifluoromethyl Group: While generally robust, the C-F bonds of a trifluoromethyl group can undergo selective transformations under specific conditions, opening pathways to difluoro- or monofluoromethylated derivatives or other functional groups. tcichemicals.com

Cyclization Reactions: The development of intramolecular cyclization reactions starting from derivatives of this compound could lead to complex, polycyclic heterocyclic systems with potential biological activity. rsc.orgrsc.org Vanadium-catalyzed radical cascade cyclizations have been used to create related isoquinoline-1,3-diones. acs.org

Advanced Computational Studies for Predictive Modeling of Reactivity and Properties

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, advanced computational studies can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental work.

Key areas for computational investigation include:

Predicting Regioselectivity: Density Functional Theory (DFT) calculations can model the electronic structure of the molecule to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov Machine learning models, trained on large datasets of heterocyclic functionalizations, can also predict the regioselectivity of radical reactions. researchgate.net

Modeling Reaction Mechanisms: Computational studies can elucidate the transition states and energy profiles of potential reactions, helping to optimize conditions and predict the feasibility of new transformations. nih.gov

Structure-Property Relationships: Quantitative Structure-Toxicity Relationship (QSTR) models can be developed to predict the potential biological activity or toxicity of derivatives based on their molecular descriptors. researchgate.net This can help prioritize synthetic targets in drug discovery programs.

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photo- and Electro-Catalysis)

The integration of this compound chemistry with emerging technologies can lead to safer, more efficient, and novel synthetic methodologies.

Flow Chemistry: Continuous-flow microreactors offer precise control over reaction parameters such as temperature and mixing, often leading to higher yields and purity. thieme-connect.com This technology is particularly well-suited for handling hazardous reagents or intermediates and for scalable synthesis. nih.govchemrxiv.orgacs.org A three-component cascade approach using a continuous-flow microreactor has been successfully used for synthesizing related trifluoromethylated isoquinoline derivatives. thieme-connect.com

Photocatalysis: Visible-light photocatalysis enables the generation of radical species under mild conditions, providing access to reaction pathways that are difficult to achieve through traditional thermal methods. nih.govwikipedia.org This technology has been used for the trifluoromethylation of heterocycles and could be applied to further functionalize the this compound scaffold or to develop new synthetic routes. rsc.orgrsc.org

Electrocatalysis: Electrochemical methods offer a reagent-free way to drive redox reactions. Paired electrolysis, for instance, has been used for the trifluoromethylheteroaromatization of alkenes and alkynes, showcasing a sustainable approach that could be adapted for isoquinoline synthesis. acs.org

Continued Research into the Fundamental Chemical Principles Governing Trifluoromethylated Heterocycles

A deeper understanding of the fundamental principles governing the chemistry of trifluoromethylated heterocycles is essential for the rational design of new molecules and reactions. This compound serves as an excellent model system for these studies.

Future fundamental research should focus on:

Lipophilicity and Stability: The CF3 group significantly increases the lipophilicity and metabolic stability of molecules, which are key properties in drug design. nih.gov Systematic studies on a series of derivatives of this compound would provide valuable data on how structural modifications affect these properties.

Radical Reactivity: The CF3 radical is known to be electrophilic, in contrast to the nucleophilic character of the CF2H radical. nih.gov Studying the radical reactions of this compound will provide further insight into the innate reactivity of trifluoromethylated heterocycles. pnas.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.